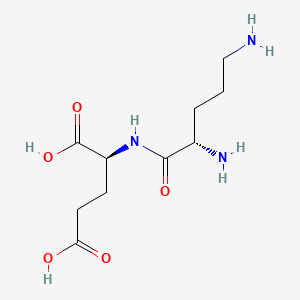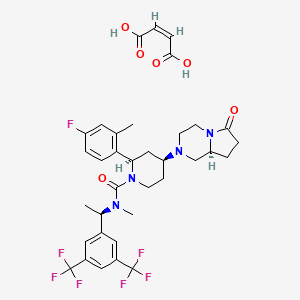
PC Biotina-PEG3-Alquino
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PC Biotin-PEG3-Alkyne is a versatile compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound features a biotin moiety linked to an alkyne group through a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility. The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction .
Aplicaciones Científicas De Investigación
PC Biotin-PEG3-Alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and detection of biomolecules, facilitating studies in proteomics and genomics
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the production of diagnostic tools and biosensors
Mecanismo De Acción
Target of Action
PC Biotin-PEG3-Alkyne is primarily used in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are biomolecules that contain azide groups .
Mode of Action
PC Biotin-PEG3-Alkyne contains an alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction allows the compound to bind to its targets. The compound also contains a biotin moiety, which can be used to label the target biomolecules .
Biochemical Pathways
The primary biochemical pathway involved in the action of PC Biotin-PEG3-Alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction allows the compound to bind to azide-containing biomolecules, enabling the synthesis of ADCs .
Pharmacokinetics
The compound contains a cleavable 3 unit peg linker, which is known to improve the solubility of the labeled molecules in aqueous media . This could potentially enhance the bioavailability of the compound.
Result of Action
The result of the action of PC Biotin-PEG3-Alkyne is the formation of antibody-drug conjugates (ADCs) . These ADCs can be used in various biomedical applications, including targeted drug delivery .
Action Environment
The action of PC Biotin-PEG3-Alkyne can be influenced by various environmental factors. For instance, the efficiency of the photocleavable release of the captured biomolecules can be affected by the intensity and wavelength of the light used . Additionally, the solubility of the compound in aqueous media can influence its efficacy .
Análisis Bioquímico
Biochemical Properties
PC Biotin-PEG3-Alkyne plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Alkyne group in PC Biotin-PEG3-Alkyne can react with Azide groups in biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . This interaction allows the formation of a stable triazole ring, which is resistant to changes in pH, temperature, and other environmental conditions .
Cellular Effects
PC Biotin-PEG3-Alkyne has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The Alkyne group in PC Biotin-PEG3-Alkyne can bind to Azide-tagged biomolecules within the cell, allowing for the visualization and tracking of these molecules .
Molecular Mechanism
The molecular mechanism of action of PC Biotin-PEG3-Alkyne involves its interaction with Azide-tagged biomolecules. The Alkyne group in PC Biotin-PEG3-Alkyne reacts with the Azide group in these biomolecules through a CuAAc reaction . This reaction results in the formation of a stable triazole ring, which can be used for the visualization and tracking of these biomolecules .
Transport and Distribution
PC Biotin-PEG3-Alkyne is transported and distributed within cells and tissues through its interaction with Azide-tagged biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PC Biotin-PEG3-Alkyne is synthesized through a series of chemical reactions that involve the coupling of biotin with a PEG spacer and an alkyne group. The synthesis typically starts with the activation of biotin, followed by the attachment of the PEG spacer and the alkyne group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper sulfate for the click chemistry step .
Industrial Production Methods
In industrial settings, the production of PC Biotin-PEG3-Alkyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
PC Biotin-PEG3-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature. .
Major Products
The primary product of the CuAAC reaction involving PC Biotin-PEG3-Alkyne is a triazole-linked bioconjugate. This product retains the biotin moiety, which can be used for further applications like affinity purification or targeted drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG4-Alkyne: Similar structure but with a longer PEG spacer, offering different solubility and flexibility properties.
Azide-PEG3-Biotin: Contains an azide group instead of an alkyne, used in similar click chemistry applications.
Diazo Biotin-Alkyne: Features a diazo group, providing different reactivity and stability characteristics.
Uniqueness
PC Biotin-PEG3-Alkyne stands out due to its optimal balance of solubility, biocompatibility, and reactivity. The three-unit PEG spacer provides sufficient flexibility without compromising the compound’s stability, making it highly effective for a wide range of bioconjugation applications .
Propiedades
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHZIAGPIYYJMG-MJUSKHNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)





